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Compound of Interest

Compound Name: Tenofovir hydrate

Cat. No.: B1662510

This document provides detailed application notes and protocols for the quantitative analysis of
tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF),
using High-Performance Liquid Chromatography (HPLC). These methods are designed for
researchers, scientists, and drug development professionals involved in the quality control and
analysis of tenofovir in various forms, including bulk drug substances and pharmaceutical
formulations.

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of
HIV and Hepatitis B infections. Accurate and reliable analytical methods are crucial for ensuring
the quality, efficacy, and safety of tenofovir-containing drug products. HPLC is a powerful and
versatile technique that is well-suited for the separation, identification, and quantification of
tenofovir and its related compounds. The protocols outlined below describe validated reverse-
phase HPLC (RP-HPLC) methods that are simple, accurate, precise, and sensitive.

Method 1: RP-HPLC Analysis of Tenofovir Disoproxil
Fumarate (TDF) in Bulk and Pharmaceutical Dosage
Forms
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This method is applicable for the routine quality control analysis of Tenofovir Disoproxil
Fumarate in its pure form and in tablet formulations.

: . E

Parameter Result

Methanol and Phosphate Buffer (pH 5.0) (90:10

Mobile Phase VW]

Column Hyper ODS2 C18J[1]

Flow Rate 1.2 mL/min[1]

Detection Wavelength 260 nm[1]

Retention Time 2.1 min[1]

Linearity Range 20-110 pg/mL[1]

% Recovery 99.7% (Standard), 96.32% (Tablets)[1]
% RSD (Precision) 0.7%[1]

Experimental Protocol

1. Preparation of Mobile Phase:

e Prepare a phosphate buffer and adjust the pH to 5.0.

e Mix HPLC grade methanol and the phosphate buffer in a ratio of 90:10 (v/v).
e Sonicate the mixture for 30 minutes to degas the solution.

 Filter the mobile phase through a 0.45 um membrane filter.[1]

2. Preparation of Standard Stock Solution:

o Accurately weigh 100 mg of Tenofovir Disoproxil Fumarate reference standard and transfer it
to a 100 mL volumetric flask.

¢ Dissolve the standard in HPLC grade methanol to obtain a concentration of 1 mg/mL.
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Sonicate the solution to ensure complete dissolution.[1]
. Preparation of Working Standard Solutions:

From the stock solution, prepare a series of dilutions in the concentration range of 20-110
png/mL using methanol as the diluent.[1]

. Preparation of Sample Solution (Tablets):
Weigh and finely powder 20 tablets.

Accurately weigh a quantity of the powder equivalent to the average tablet weight and
transfer it to a suitable volumetric flask.

Add a sufficient volume of methanol, sonicate to dissolve the drug, and then dilute to the
mark with methanol to achieve a concentration within the linearity range.

Filter the solution through a 0.45 um PVDF membrane filter.[1]

. Chromatographic Analysis:
Set up the HPLC system with the specified column and mobile phase.
Set the flow rate to 1.2 mL/min and the UV detector to 260 nm.[1]

Inject 20 pL of the blank (methanol), standard solutions, and sample solution into the
chromatograph.

Record the chromatograms and measure the peak areas.
. Data Analysis:

Construct a calibration curve by plotting the peak area of the standard solutions against their
respective concentrations.

Determine the concentration of tenofovir in the sample solution from the calibration curve.

Calculate the amount of tenofovir per tablet.
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Experimental Workflow
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Caption: Workflow for HPLC analysis of Tenofovir Disoproxil Fumarate.

Method 2: Stability-Indicating RP-HPLC Assay for
Tenofovir Alafenamide Fumarate (TAF) in Tablet
Formulation

This isocratic method is designed for the assay of Tenofovir Alafenamide Fumarate in tablet
formulations and can be used in stability studies.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1662510?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Result

) 0.1% Trifluoroacetic Acid : Acetonitrile (65:35
Mobile Phase

viV)[2]
Column Syncronis C18 (250 x 4.6 mm, 5um)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength Not explicitly stated, but UV detection is used.
Retention Time 5.8 min[2]
Linearity Range 30-80 pg/mL[2]
Correlation Coefficient (r) 0.997[2]
Tailing Factor 1.03[2]
Theoretical Plates 12110[2]

Experimental Protocol

1.

Preparation of Mobile Phase:

Prepare a 0.1% solution of trifluoroacetic acid in HPLC grade water.

Mix the 0.1% trifluoroacetic acid solution and acetonitrile in a ratio of 65:35 (v/v).

Degas the mobile phase by sonication before use.[2]

. Preparation of Standard Stock Solution:

Accurately weigh a suitable amount of Tenofovir Alafenamide Fumarate reference standard
and dissolve it in the mobile phase to obtain a known concentration.

. Preparation of Working Standard Solutions:

Prepare a series of dilutions from the stock solution in the concentration range of 30-80
pg/mL using the mobile phase as the diluent.[2]

. Preparation of Sample Solution (Tablets):
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e Weigh and powder a sufficient number of tablets.
» Transfer an amount of powder equivalent to a known amount of TAF into a volumetric flask.

+ Add the mobile phase, sonicate to ensure complete dissolution of the drug, and then dilute to
the mark with the mobile phase to achieve a concentration within the linearity range.

» Filter the resulting solution.

5. Chromatographic Analysis:

o Equilibrate the Syncronis C18 column with the mobile phase at a flow rate of 1.0 mL/min.[2]
e Set the UV detector to an appropriate wavelength for TAF detection.

« Inject the blank, standard solutions, and sample solution into the HPLC system.

+ Record the chromatograms.

6. Data Analysis:

» Plot a calibration curve of peak area versus concentration for the standard solutions.

+ Determine the concentration of TAF in the sample solution using the calibration curve.

o Perform forced degradation studies by exposing the drug to acid, alkali, and oxidative
conditions to demonstrate the stability-indicating nature of the method.[2]

Logical Relationship of Key HPLC Parameters

Mobile Phase Stationary Phase Detection

Flow Rate Composition (C18 Column) (UV Wavelength)

Peak Shape
(Tailing, Plates)

Resolution Retention Time Sensitivity
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Caption: Key parameters influencing HPLC separation of Tenofovir.

Method 3: RP-HPLC Method for Simultaneous
Estimation of Tenofovir Disoproxil Fumarate,
Lamivudine, and Efavirenz in a Combined Tablet
Dosage Form

This method is suitable for the quality control of a fixed-dose combination tablet containing

TDF, Lamivudine, and Efavirenz.

Quantitative Data Summary

Parameter Result

Methanol and Phosphate Buffer (pH 5.0) (70:30

Mobile Phase
vIV)[3]
Column Kromasil C18 (150 mm x 4.6 mm, 5 um)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 254 nm[3]
Column Temperature 40°CJ3]

Lamivudine: 2.76 min, TDF: 3.96 min, Efavirenz:
10.5 min[3]

Retention Times

TDF: 1-6 pg/mL, Lamivudine: 1-6 pg/mL,

Linearity Ranges )
Efavirenz: 2—12 pug/mL[3]

TDF: 99.57-101.42%, Lamivudine: 99.46—

% Recovery .
101.36%, Efavirenz: 99.96-100.87%][3]

Experimental Protocol

1. Preparation of Mobile Phase:
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Prepare a 10 mM sodium dihydrogen orthophosphate buffer and adjust the pH to 5.0 with a
10% solution of orthophosphoric acid.

Mix methanol and the phosphate buffer in a ratio of 70:30 (v/v).
Degas the mobile phase before use.[3]
. Preparation of Standard Stock Solution:

Accurately weigh and transfer 10 mg each of Lamivudine and TDF, and 20 mg of Efavirenz
into a 100 mL volumetric flask.

Dissolve in 60 mL of methanol by sonication and then dilute to the mark with methanol.
. Preparation of Working Standard Solution:

Make suitable dilutions of the stock solution with the diluent to prepare a standard solution
containing 3 pg/mL each of Lamivudine and TDF, and 6 pug/mL of Efavirenz.[3]

. Preparation of Sample Solution (Combined Tablets):
Weigh and finely powder 20 tablets.

Transfer a quantity of powder equivalent to 10 mg of Lamivudine, 10 mg of TDF, and 20 mg
of Efavirenz into a 100 mL volumetric flask.

Add 60 mL of methanol, sonicate to dissolve, and then dilute to the mark with methanol.
Filter the solution through a Whatman filter paper.

Make appropriate dilutions with the diluent to obtain final concentrations of 3 ug/mL for
Lamivudine and TDF, and 6 pg/mL for Efavirenz.[3]

. Chromatographic Analysis:

Set up the HPLC system with the Kromasil C18 column and maintain the column
temperature at 40°C.[3]
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Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

Set the UV detector to 254 nm.[3]

Inject the standard and sample solutions.

6. Data Analysis:

Identify and quantify the peaks for Lamivudine, TDF, and Efavirenz based on their retention
times.

Calculate the amount of each drug in the tablet formulation.

Conclusion

The HPLC methods described provide reliable and robust procedures for the analysis of
tenofovir and its prodrugs in various contexts. The choice of method will depend on the specific
analytical requirements, such as the dosage form, the presence of other active pharmaceutical
ingredients, and the need for stability-indicating assays. Proper validation of these methods in
the user's laboratory is essential to ensure accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1662510#high-performance-liquid-
chromatography-hplc-analysis-of-tenofovir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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